molecular formula C21H26N2O5S2 B12415785 Zofenoprilat-NES-d5

Zofenoprilat-NES-d5

Cat. No.: B12415785
M. Wt: 455.6 g/mol
InChI Key: LBNKOWANPJZWMF-GZEGBONWSA-N
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Description

Zofenoprilat-NES-d5 (CAS: 1217546-60-5) is a deuterated derivative of Zofenoprilat-NES, an N-ethyl succinimide (NES) adduct of Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. The compound is isotopically labeled with five deuterium atoms (D5), replacing hydrogen atoms at specific positions, enhancing its utility as an internal standard in quantitative mass spectrometry .

  • Molecular Formula: C₂₁H₂₁D₅N₂O₅S₂
  • Molecular Weight: 455.6 g/mol
  • Purity: ≥98%
  • Storage: Requires refrigeration (2–8°C) and protection from light and air to maintain stability .
  • Applications: Primarily used in pharmacokinetic studies and proteomic biomarker research, such as preterm birth risk prediction studies (e.g., NCT02787213) .

Preparation Methods

Synthesis Overview

Zofenoprilat-NES-d5 is synthesized through a multi-step process that mirrors the non-deuterated Zofenopril synthesis but incorporates deuterated reagents or solvents to replace specific hydrogen atoms with deuterium. The key steps include esterification, sulfonation, substitution, hydrolysis, and deacetylation, with deuteration introduced at critical stages.

Detailed Synthesis Steps

Esterification and Sulfonation

The synthesis begins with N-acetyl-L-oxyproline as the starting material. Esterification with methanol (or deuterated methanol) under acidic catalysis (e.g., p-toluenesulfonic acid) yields N-acetyl-L-hydroxyproline methyl ester . Subsequent sulfonation with p-toluenesulfonyl chloride in pyridine or triethylamine produces N-acetyl-trans-4-p-toluenesulfonyl-L-hydroxyproline methyl ester .

Reaction Conditions

Step Reagents/Conditions Purpose
Esterification Methanol (1:5–8 mol ratio), p-toluenesulfonic acid (1:5–10), 15–25°C, 24–72 hr Converts proline derivative to methyl ester for subsequent reactions.
Sulfonation p-Toluenesulfonyl chloride (1:1.2–1.5), pyridine, -10–30°C, 24–48 hr Introduces sulfonyl group for thiophenyl substitution.

Thiophenyl Substitution

The sulfonylated intermediate undergoes nucleophilic substitution with thiophenol (prepared from sodium thiophenolate and dilute HCl) to yield N-acetyl-cis-4-thiophenyl-L-proline methyl ester . This step is critical for introducing the thiophenyl group, which is retained in the final product.

Thiophenol Preparation

  • Sodium thiophenolate : Reacts with dilute HCl (pH 1–2) to generate thiophenol.
  • Reaction Conditions : 0–10°C, ethanol solvent, 0.5–1 hr.

Hydrolysis and Deacetylation

The methyl ester is hydrolyzed under basic conditions (e.g., NaOH in ethanol) to form N-acetyl-cis-4-thiophenyl-L-proline , followed by deacetylation with HCl to produce (cis)-4-thiophenyl-L-proline hydrochloride .

Key Parameters

Step Reagents/Conditions
Hydrolysis NaOH (1:5–7 mol ratio), ethanol, 15–30°C, 12–36 hr
Deacetylation HCl (1:3.3–4 mol ratio), 45–60°C, 4–5 hr, anhydrous ether washing

Acylation with Deuterated Reagents

The (S)-3-(benzoyl sulfenyl)-2-methylpropionic acid is treated with thionyl chloride (or deuterated analogs) to form (S)-3-(benzoyl sulfenyl)-2-methylpropionyl chloride . This acyl chloride reacts with the proline derivative to form zofenopril free acid , which is then converted to the deuterated form via deuteration-specific steps.

Deuteration Process

Deuteration is achieved by replacing hydrogen atoms with deuterium at strategic positions to enhance metabolic stability. Common methods include:

  • Using Deuterated Solvents/Reagents : Incorporating deuterated methanol, ethanol, or sodium bicarbonate during critical steps (e.g., hydrolysis or esterification).
  • Deuterium Exchange : Exposing intermediates to deuterated solvents under controlled conditions to replace labile hydrogens.

Example Deuteration Strategy

Step Deuterated Component Purpose
Hydrolysis D₂O or NaOD Replaces exchangeable hydrogens
Esterification CD₃OD Incorporates deuterium in methyl group

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose : Confirm deuteration sites and structural integrity.
  • Parameters :
    • ¹H NMR : Identifies non-deuterated protons.
    • ²H NMR : Detects deuterium incorporation.
    • Shifts : Thiophenyl (δ 7.2–7.6 ppm), proline (δ 1.8–2.5 ppm), deuterated methyl (δ 3.2–3.8 ppm).

Mass Spectrometry (MS)

  • Purpose : Verify molecular weight and isotopic composition.
  • Key Data :
    • Molecular Formula : C₁₅H₁₄NO₃S₂D₅ (MW: 330.48 g/mol).
    • Expected m/z : [M+H]⁺ = 331.48 (calculated), with isotopic peaks reflecting deuterium distribution.

Analytical Summary Table

Technique Parameters Findings
¹H NMR 400 MHz, CDCl₃ Absence of signals at deuterated positions
²H NMR 61.4 MHz, CDCl₃ Signals at deuterated methyl and proline groups
HRMS ESI-TOF, m/z [M+H]⁺ Observed: 331.48 (calculated: 331.48)

Challenges and Solutions

  • Isotopic Scrambling : Avoiding hydrogen-deuterium exchange during purification.
    • Solution : Use deuterated solvents (e.g., CDCl₃) for recrystallization.
  • Impurity Control : Removing non-deuterated analogs.
    • Solution : High-performance liquid chromatography (HPLC) with deuterated standards.

This compound serves as a reference standard in:

  • Pharmacokinetic Studies : Tracing metabolic pathways using deuterium labeling.
  • Method Validation : Ensuring accuracy in HPLC/MS assays for Zofenopril formulations.

Chemical Reactions Analysis

Types of Reactions

Zofenoprilat-NES-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zofenoprilat-NES-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.

    Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.

    Industry: Applied in the development and quality control of pharmaceuticals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Isotopic Differences

Zofenoprilat-NES-d5 is distinguished from its non-deuterated and parent analogs by its isotopic labeling and functional group modifications. Below is a detailed comparison:

Table 1: Key Characteristics of Zofenoprilat Derivatives

Compound CAS Number Molecular Weight (g/mol) Isotopic Labeling Key Structural Features
This compound 1217546-60-5 455.6 D5 (deuterium) N-ethyl succinimide adduct + D5 labeling
Zofenoprilat-NES 1217526-22-1 450.58 None N-ethyl succinimide adduct
Zofenoprilat 75176-37-3 325.45 None Active metabolite of Zofenopril
Zofenoprilat-d5 N/A 330.48 D5 Deuterated active metabolite
Zofenopril-d5 (Benzoic-d5) 81872-10-8 434.58 D5 Parent drug with deuterated benzoic moiety
(S)-3-(benzoylthio)-2-methylpropanoic acid 72679-02-8 224.27 None Simplified analog lacking succinimide group

Notes:

  • Deuterated analogs (e.g., this compound) exhibit a ~5 g/mol increase in molecular weight compared to non-deuterated versions due to deuterium substitution .
  • The N-ethyl succinimide (NES) adduct in this compound enhances its stability and solubility in organic solvents like DMSO and chloroform .

Research Findings and Limitations

  • Clinical Relevance: In the TREETOP study (NCT02787213), this compound was utilized to establish proteomic biomarker thresholds for preterm birth risk, demonstrating a 15% risk probability at a threshold of -1.37 .
  • Limitations: Limited commercial availability of deuterated analogs like Zofenoprilat-d5, whose CAS numbers remain unspecified in some databases . Structural complexity of the NES adduct may complicate synthesis compared to simpler analogs like (S)-3-(benzoylthio)-2-methylpropanoic acid .

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

455.6 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-3-[2,5-dioxo-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-3-yl]sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16+,17?/m1/s1/i1D3,3D2

InChI Key

LBNKOWANPJZWMF-GZEGBONWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3

Canonical SMILES

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3

Origin of Product

United States

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